molecular formula C7H2Cl4O2 B13232310 2,4,6-Trichlorophenyl chloroformate CAS No. 4511-19-7

2,4,6-Trichlorophenyl chloroformate

Cat. No.: B13232310
CAS No.: 4511-19-7
M. Wt: 259.9 g/mol
InChI Key: KUZDOAWPCGDGRN-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl chloroformate is an organic compound with the molecular formula C7H2Cl4O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenyl chloroformate can be synthesized through the reaction of 2,4,6-trichlorophenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination of phenol followed by the reaction with phosgene. The process is carefully controlled to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trichlorophenol and carbon dioxide.

    Reduction: It can be reduced to 2,4,6-trichlorophenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Major Products Formed:

    Carbamates, Carbonates, and Thiocarbonates: Formed from nucleophilic substitution reactions.

    2,4,6-Trichlorophenol: Formed from hydrolysis and reduction reactions.

Scientific Research Applications

2,4,6-Trichlorophenyl chloroformate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is employed in the modification of biomolecules, such as the synthesis of peptide and protein conjugates.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.

    Industry: It serves as an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4,6-trichlorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.

Comparison with Similar Compounds

    2,4,5-Trichlorophenyl Chloroformate: Similar in structure but with chlorine atoms at the 2, 4, and 5 positions.

    Phenyl Chloroformate: Lacks the chlorine substitutions on the phenyl ring.

    Methyl Chloroformate: Contains a methyl group instead of the phenyl ring.

Uniqueness: 2,4,6-Trichlorophenyl chloroformate is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles compared to its non-chlorinated counterparts.

Properties

CAS No.

4511-19-7

Molecular Formula

C7H2Cl4O2

Molecular Weight

259.9 g/mol

IUPAC Name

(2,4,6-trichlorophenyl) carbonochloridate

InChI

InChI=1S/C7H2Cl4O2/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H

InChI Key

KUZDOAWPCGDGRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(=O)Cl)Cl)Cl

Origin of Product

United States

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